molecular formula C16H20N2O4 B14168603 diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate CAS No. 299927-15-4

diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate

Cat. No.: B14168603
CAS No.: 299927-15-4
M. Wt: 304.34 g/mol
InChI Key: NJCPZDUTLKLKNV-UHFFFAOYSA-N
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Description

Diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes two ester groups attached to the benzimidazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the ester groups or the benzimidazole ring itself.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5,6-dicarboxylic acid derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    1H-Benzimidazole: A simpler structure without the ester groups.

    2-Methylbenzimidazole: Similar structure but lacks the ester groups.

    Diethyl 2-methyl-1H-benzimidazole-5,6-dicarboxylate: Similar but with different substitution patterns.

Uniqueness: Diethyl 1-ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ester groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

299927-15-4

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 1-ethyl-2-methylbenzimidazole-5,6-dicarboxylate

InChI

InChI=1S/C16H20N2O4/c1-5-18-10(4)17-13-8-11(15(19)21-6-2)12(9-14(13)18)16(20)22-7-3/h8-9H,5-7H2,1-4H3

InChI Key

NJCPZDUTLKLKNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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